2-Amino-N-isoquinolin-1-ylmethyl-acetamide
CAS No.: 1353947-83-7
Cat. No.: VC8232521
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353947-83-7 |
|---|---|
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 2-amino-N-(isoquinolin-1-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C12H13N3O/c13-7-12(16)15-8-11-10-4-2-1-3-9(10)5-6-14-11/h1-6H,7-8,13H2,(H,15,16) |
| Standard InChI Key | ZOEIYZKEEJPQHB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN |
Introduction
Chemical Structure and Nomenclature
2-Amino-N-isoquinolin-1-ylmethyl-acetamide (IUPAC name: 2-amino-N-[(isoquinolin-1-yl)methyl]acetamide) consists of a central acetamide group (CH3CONH2) modified by a 2-amino substituent and an isoquinolin-1-ylmethyl moiety. The isoquinoline system, a bicyclic aromatic heterocycle, contributes to the compound’s planar rigidity and electronic properties, which influence its reactivity and biological interactions . Unlike its isoquinolin-2-yl analogs, the 1-yl substitution alters the spatial orientation of the methylene bridge, potentially affecting intermolecular interactions in medicinal chemistry contexts.
Synthetic Methodologies
Ugi-4CR/Copper-Catalyzed Annulation Strategy
The synthesis of structurally related isoquinolin-2(1H)-yl-acetamides, as reported by recent studies, employs a two-step sequence involving a Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed annulation . Although the 1-yl variant remains less explored, analogous protocols could be adapted for its production:
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Ugi-4CR Intermediate Formation:
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Reactants: An aldehyde (e.g., paraformaldehyde), an amine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid derivative (e.g., 2-iodobenzoic acid).
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Outcome: Generates a 2-iodobenzamide intermediate with a tert-butyl carboxamide group.
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Copper-Catalyzed Cyclization:
Table 1: Optimization of Copper Catalysts for Isoquinolin-yl-acetamide Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuCl | Cs2CO3 | DMSO | 80 | 62 |
| CuBr | Cs2CO3 | DMSO | 90 | 79 |
| CuBr2 | Cs2CO3 | DMSO | 80 | 63 |
Key findings: CuBr in DMSO at 90°C provided optimal yields (79%) for isoquinolin-2-yl derivatives, suggesting similar efficiency for 1-yl analogs with adjusted steric considerations .
Challenges in 1-yl Isomer Synthesis
Physicochemical Properties
While experimental data for 2-amino-N-isoquinolin-1-ylmethyl-acetamide are scarce, its analogs exhibit:
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .
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Melting Points: Ranging from 184°C to 206°C for tert-butyl-substituted derivatives .
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Stability: Sensitive to hydrolysis under acidic or basic conditions due to the acetamide linkage.
Biological Activity and Applications
Table 2: Bioactivity of Selected Isoquinolin-yl-acetamides
| Compound | Target | IC50 (nM) | Application |
|---|---|---|---|
| Lenalidomide | Proteasome | 120 | Multiple Myeloma |
| EAI045 | EGFR | 4.5 | Non-Small Cell Lung Cancer |
| Compound IV | Bacterial Topoisomerase | 890 | Antibacterial |
Structure-Activity Relationships (SAR)
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Substitution Position: 2-yl derivatives demonstrate higher proteasome affinity than 1-yl isomers, likely due to improved receptor binding .
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Amino Group Role: The 2-amino substituent enhances solubility and hydrogen-bonding capacity, critical for membrane permeability .
Industrial Scalability and Modifications
Gram-Scale Synthesis
The Ugi-4CR/copper catalysis approach has been successfully scaled to 8 mmol, yielding 1.14–1.74 g of product with minimal yield reduction (43–64%) . This scalability underscores its viability for industrial applications.
Late-Stage Functionalization
Post-synthetic modifications, such as Suzuki-Miyaura coupling, enable diversification:
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